molecular formula C9H17NO B1323042 (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol CAS No. 105176-66-7

(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol

Cat. No.: B1323042
CAS No.: 105176-66-7
M. Wt: 155.24 g/mol
InChI Key: WMDXCIXGFGTWHC-UHFFFAOYSA-N
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Description

(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is a bicyclic amine with a hydroxyl group attached to the first carbon of the bicyclo[2.2.2]octane ring system. This compound is known for its stability and unique structural properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of (4-Aminobicyclo[2.2.2]Octan-1-yl)ketone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The compound is typically stored under inert conditions at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ketones, aldehydes, and substituted amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(4-amino-1-bicyclo[2.2.2]octanyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDXCIXGFGTWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105176-66-7
Record name {4-aminobicyclo[2.2.2]octan-1-yl}methanol
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